molecular formula C13H6F2N6S B11053654 6-(2,4-Difluorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Difluorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11053654
M. Wt: 316.29 g/mol
InChI Key: CVOTWKUGHBKCCQ-UHFFFAOYSA-N
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Description

6-(2,4-DIFLUOROPHENYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of fluorinated phenyl, pyrazinyl, triazolo, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-DIFLUOROPHENYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring can be introduced by reacting the triazole intermediate with sulfur-containing reagents such as thiosemicarbazide.

    Attachment of the Pyrazinyl Group: The pyrazinyl group can be attached via nucleophilic substitution reactions, often using pyrazine derivatives and suitable leaving groups.

    Fluorination of the Phenyl Ring: The fluorinated phenyl ring can be introduced through electrophilic aromatic substitution reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,4-DIFLUOROPHENYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(2,4-DIFLUOROPHENYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl and pyrazinyl groups enhance its binding affinity and specificity, while the triazolo and thiadiazole rings contribute to its overall stability and reactivity. The compound may inhibit or activate its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-DIFLUOROPHENYL)-3-(2-PYRIDINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 6-(2,4-DIFLUOROPHENYL)-3-(2-QUINOLINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Uniqueness

Compared to similar compounds, 6-(2,4-DIFLUOROPHENYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to the presence of the pyrazinyl group, which may confer distinct electronic and steric properties. This can result in different biological activities and binding affinities, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C13H6F2N6S

Molecular Weight

316.29 g/mol

IUPAC Name

6-(2,4-difluorophenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6F2N6S/c14-7-1-2-8(9(15)5-7)12-20-21-11(18-19-13(21)22-12)10-6-16-3-4-17-10/h1-6H

InChI Key

CVOTWKUGHBKCCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NN3C(=NN=C3S2)C4=NC=CN=C4

Origin of Product

United States

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